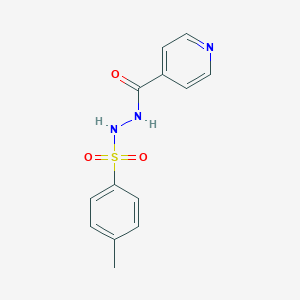
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine, also known as INH, is a well-known drug that is used to treat tuberculosis. It was first synthesized in 1912 by Paul Ehrlich and his team. Since then, it has been used as a frontline drug in the treatment of tuberculosis. INH has a unique chemical structure that makes it an effective drug for the treatment of tuberculosis.
Mecanismo De Acción
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine works by inhibiting the synthesis of mycolic acids, which are essential for the cell wall of Mycobacterium tuberculosis. This leads to the death of the bacterium.
Efectos Bioquímicos Y Fisiológicos
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is metabolized by the liver and excreted in the urine. It has a half-life of 1-4 hours. Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine can cause liver damage in some patients, and therefore, liver function tests are recommended before and during the treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is a widely used drug in the treatment of tuberculosis, and therefore, there is a lot of research available on its mechanism of action and antimicrobial properties. However, the use of Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine in lab experiments is limited due to its toxicity and potential side effects.
Direcciones Futuras
There are several areas of research that can be explored in the future. One area is the development of new drugs that can be used in combination with Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine to treat drug-resistant tuberculosis. Another area is the study of the mechanisms of resistance to Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine, which can help in the development of new drugs. Additionally, the use of Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine in the treatment of other bacterial infections can be explored.
Métodos De Síntesis
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is synthesized by the reaction of isonicotinic acid with 2-((p-tolyl)sulfonyl)hydrazine. The reaction takes place in the presence of a catalyst, such as palladium. The product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine has been extensively studied for its antimicrobial properties. It is known to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is also used in the treatment of other bacterial infections, such as leprosy.
Propiedades
Número CAS |
35285-70-2 |
|---|---|
Nombre del producto |
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine |
Fórmula molecular |
C13H13N3O3S |
Peso molecular |
291.33 g/mol |
Nombre IUPAC |
N'-(4-methylphenyl)sulfonylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H13N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-15-13(17)11-6-8-14-9-7-11/h2-9,16H,1H3,(H,15,17) |
Clave InChI |
PSUJEUSCHQUVEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



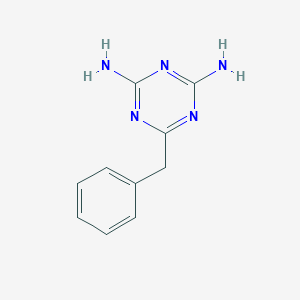
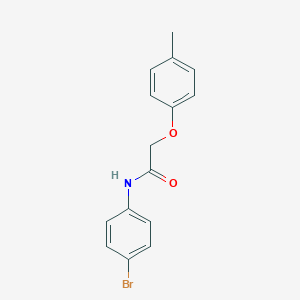
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
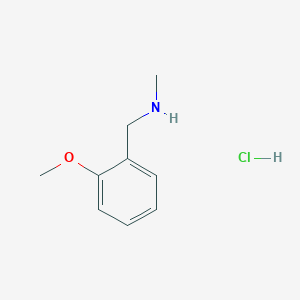
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
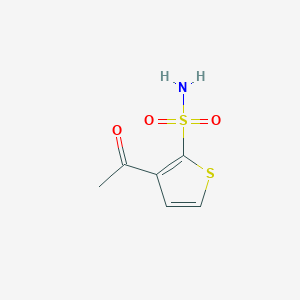

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
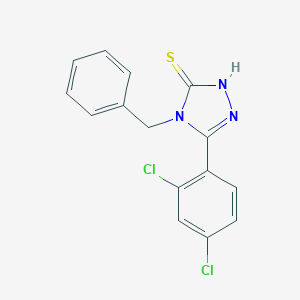
![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
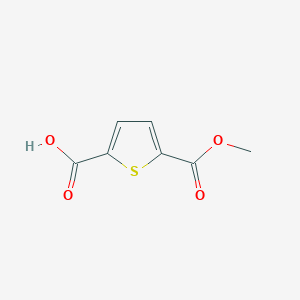
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)